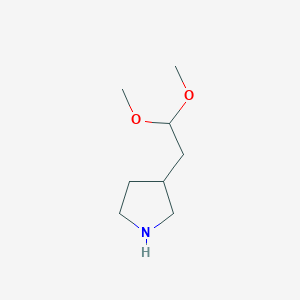
2-(Tetrahydrofuran-3-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetrahydrofuran-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused with a tetrahydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-3-yl)pyrrolidine can be achieved through several methods. One common approach involves the catalytic ammoniation of tetrahydrofuran (THF) in the presence of ammonia. This reaction typically occurs at high temperatures and is catalyzed by solid acids .
Industrial Production Methods: In industrial settings, the production of pyrrolidine derivatives, including this compound, often involves the gas-phase catalytic method using THF and ammonia as raw materials. The separation of pyrrolidine from the crude product can be challenging due to the similar molecular weights and structures of pyrrolidine and THF .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Tetrahydrofuran-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as LiAlH₄ or NaBH₄ in solvents like THF or diethyl ether.
Substitution: Catalysts like palladium (Pd) are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
2-(Tetrahydrofuran-3-yl)pyrrolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Tetrahydrofuran-3-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological receptors and enzymes, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Tetrahydrofuran: A related compound with a five-membered oxygen-containing ring.
Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.
Uniqueness: 2-(Tetrahydrofuran-3-yl)pyrrolidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with diverse molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
2-(oxolan-3-yl)pyrrolidine |
InChI |
InChI=1S/C8H15NO/c1-2-8(9-4-1)7-3-5-10-6-7/h7-9H,1-6H2 |
Clé InChI |
DALDPSNAIPWHRA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2CCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



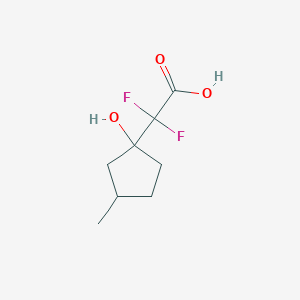
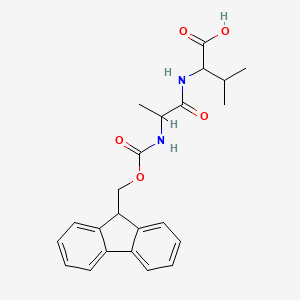

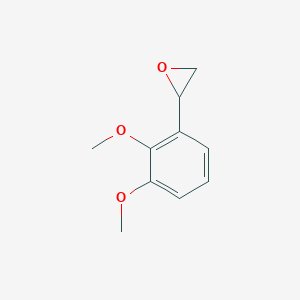
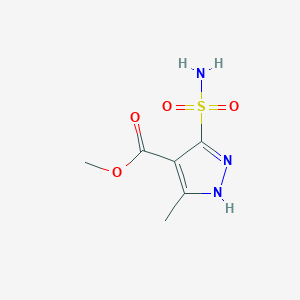
![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
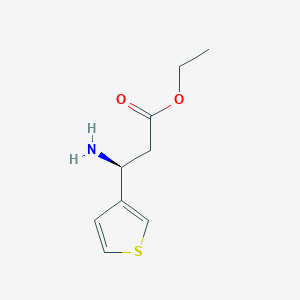
![tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)

![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)
